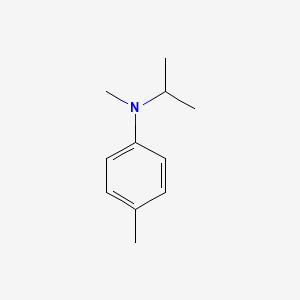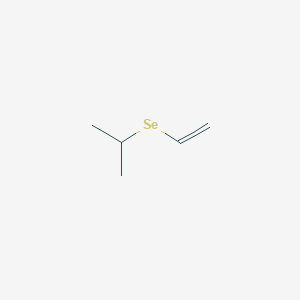
Propane, 2-(ethenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2-(ethenylseleno)-: is an organoselenium compound characterized by the presence of a selenoether group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Propane, 2-(ethenylseleno)- involves the reaction of a Grignard reagent with a selenoether precursor. For example, the reaction of ethylmagnesium bromide with ethenylselenol under anhydrous conditions can yield Propane, 2-(ethenylseleno)-.
Selenation Reaction: Another method involves the direct selenation of a propane derivative using selenium reagents. This can be achieved by reacting propane-2-ol with selenium dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of Propane, 2-(ethenylseleno)- typically involves large-scale Grignard reactions or selenation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propane, 2-(ethenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of Propane, 2-(ethenylseleno)- can yield selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The selenoether group in Propane, 2-(ethenylseleno)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted selenoethers.
Applications De Recherche Scientifique
Chemistry: Propane, 2-(ethenylseleno)- is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds. It is also used in the study of reaction mechanisms involving selenium.
Biology and Medicine: In biological research, Propane, 2-(ethenylseleno)- is investigated for its potential antioxidant properties and its role in enzyme inhibition. It is also studied for its potential therapeutic applications in treating diseases related to oxidative stress.
Industry: In the industrial sector, Propane, 2-(ethenylseleno)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of Propane, 2-(ethenylseleno)- involves its interaction with molecular targets through the selenoether group. This group can participate in redox reactions, influencing the oxidative state of biological molecules. The compound can also form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
- Propane, 2-(methylseleno)-
- Propane, 2-(phenylseleno)-
- Propane, 2-(ethylseleno)-
Comparison: Propane, 2-(ethenylseleno)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl, phenyl, or ethyl analogs. The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, making Propane, 2-(ethenylseleno)- more versatile in certain applications.
Propriétés
Numéro CAS |
90383-44-1 |
|---|---|
Formule moléculaire |
C5H10Se |
Poids moléculaire |
149.10 g/mol |
Nom IUPAC |
2-ethenylselanylpropane |
InChI |
InChI=1S/C5H10Se/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
Clé InChI |
PRESKNAHSPSOOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Se]C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


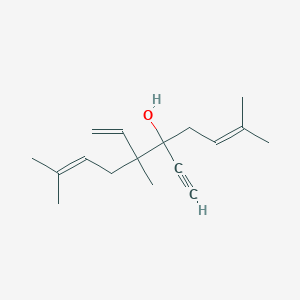
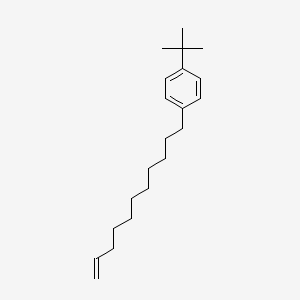
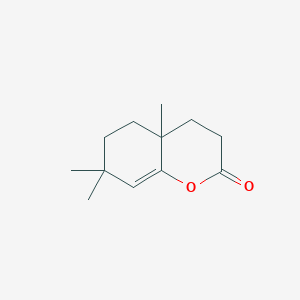
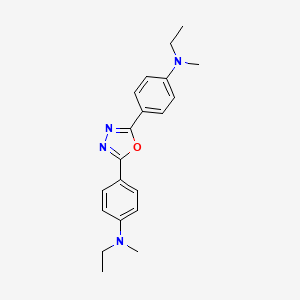
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)

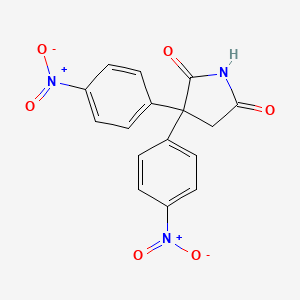
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
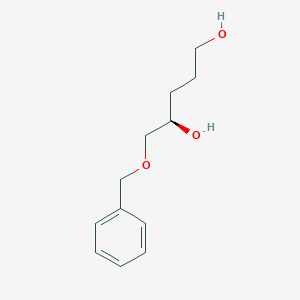
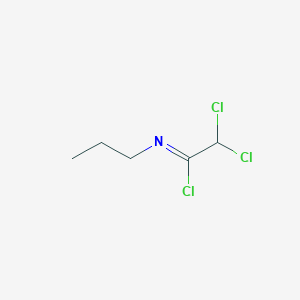

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

